molecular formula C8H2F5IO B12850817 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone

2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone

Cat. No.: B12850817
M. Wt: 336.00 g/mol
InChI Key: GSGVCPQEOZCXOS-UHFFFAOYSA-N
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Description

2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone is a fluorinated and iodinated acetophenone derivative characterized by a ketone group attached to a benzene ring substituted with five fluorine atoms (at positions 3', 6', and ortho/meta positions) and one iodine atom at the 2' position. Fluorination and iodination significantly influence electronic and steric properties, impacting reactivity, solubility, and applications in organic synthesis and catalysis .

Properties

Molecular Formula

C8H2F5IO

Molecular Weight

336.00 g/mol

IUPAC Name

1-(3,6-difluoro-2-iodophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2F5IO/c9-3-1-2-4(10)6(14)5(3)7(15)8(11,12)13/h1-2H

InChI Key

GSGVCPQEOZCXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone typically involves the iodination and fluorination of acetophenone derivatives. One common method includes the reaction of acetophenone with iodine and a fluorinating agent such as pentafluoroiodobenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different functionalized acetophenones.

Scientific Research Applications

2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone involves its interaction with various molecular targets. The presence of multiple fluorine atoms and an iodine atom makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

2',3',4',5',6'-Pentafluoroacetophenone (CAS 652-29-9)

  • Structure: A fully fluorinated acetophenone with fluorine atoms at all ortho, meta, and para positions relative to the ketone group.
  • Key Properties :
    • Molecular weight: 210.10 g/mol .
    • High electrophilicity due to strong electron-withdrawing effects of fluorine, enhancing reactivity in reductions and nucleophilic additions .
  • Reactivity: Asymmetric reduction by Synechococcus sp. PCC7942 achieves 82–90% conversion to chiral alcohols with >99% enantiomeric excess . In asymmetric transfer hydrogenation (ATH), fluorination increases reaction rates compared to non-fluorinated acetophenone due to enhanced ketone electrophilicity .
  • Applications: Used as a substrate in biocatalysis and organometallic reactions .

Comparison: The absence of iodine in this compound simplifies steric interactions, favoring rapid enzymatic reductions. In contrast, the iodine substituent in 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone may hinder enzyme accessibility but could enable unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a leaving group .

Trifluoroacetophenone (α,α,α-Trifluoroacetophenone, TFA)

  • Structure : Features three fluorine atoms on the acetyl methyl group.
  • Key Properties :
    • Lower molecular weight (188.11 g/mol) and reduced electron-withdrawing effects compared to pentafluoro derivatives.
  • Reactivity: Slower reduction kinetics in enzymatic systems compared to pentafluoroacetophenone due to weaker electron deficiency .
  • Applications : Common in studies of solvent effects and hydrogen-bonding interactions .

However, steric bulk from iodine and fluorine may reduce solubility in polar solvents compared to TFA .

2'-Iodoacetophenone (CAS 2142-70-3)

  • Structure: An acetophenone derivative with iodine at the 2' position.
  • Key Properties :
    • Molecular weight: 246.05 g/mol .
    • Iodo substitution enables participation in Ullmann or Heck couplings.
  • Reactivity :
    • Iodine acts as a directing group in electrophilic substitutions and a leaving group in nucleophilic displacements .

Comparison: The pentafluoro substitution in 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone creates a highly electron-deficient aromatic ring, which could stabilize transition states in metal-catalyzed reactions. This contrasts with non-fluorinated iodoacetophenones, where electronic effects are less pronounced .

2'-n-Propoxy-2,2,2,3',5'-Pentafluoroacetophenone

  • Structure : Features a propoxy group at the 2' position and fluorine at 3', 5', and acetyl positions.
  • Key Properties :
    • The alkoxy group introduces steric hindrance and moderate electron-donating effects, balancing fluorine’s electron withdrawal .

Comparison: The iodine substituent in 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone provides distinct reactivity pathways (e.g., radical or photochemical reactions) absent in alkoxy-substituted analogs .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Weight (g/mol) CAS Number Key Reactivity Applications
2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone* ~316.00 N/A Potential for cross-coupling, enhanced electrophilicity Organometallic synthesis, catalysis
2',3',4',5',6'-Pentafluoroacetophenone 210.10 652-29-9 High enzymatic reduction efficiency (82–90%) Biocatalysis
Trifluoroacetophenone (TFA) 188.11 434-45-7 Moderate reduction rates, solvent studies Solvent effect models
2'-Iodoacetophenone 246.05 2142-70-3 Ullmann couplings, nucleophilic displacements Cross-coupling reactions

*Hypothetical data inferred from analogs.

Table 2: Reduction Efficiency in Enzymatic Systems

Compound Organism/Catalyst Conversion (%) Enantiomeric Excess (%) Reference
2',3',4',5',6'-Pentafluoroacetophenone Synechococcus sp. PCC7942 82–90 >99
Trifluoroacetophenone (TFA) Synechococcus sp. Not reported <99 (inferred)

Research Findings and Insights

  • Electronic Effects: Fluorination at multiple positions increases ketone electrophilicity, making pentafluoro derivatives superior substrates for asymmetric reductions compared to mono- or trifluoro analogs .
  • Fluorine’s lipophilicity may reduce aqueous solubility, complicating biocatalytic applications .

Biological Activity

2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone is a halogenated aromatic ketone characterized by the presence of iodine and multiple fluorine substituents. Its unique structure contributes to its potential biological activities, which have been the subject of various research studies. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, potential applications in medicine, and relevant case studies.

The molecular formula of 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone is C9H4F5IOC_9H_4F_5IO, with a molecular weight of approximately 319.1 g/mol. The compound is a colorless to pale yellow liquid with notable reactivity due to the electronegative fluorine atoms. The presence of the iodine atom enhances its electrophilic character, making it a valuable candidate for various biochemical interactions.

The biological activity of 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor or modulator of enzyme activity due to its electrophilic nature.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound's carbonyl group can participate in nucleophilic addition reactions, potentially leading to the inhibition of key metabolic enzymes.
  • Receptor Interaction: The halogen substituents may enhance binding affinity to certain receptors, influencing signaling pathways within cells.

Biological Activity

Research has indicated that 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that similar pentafluoroacetophenone derivatives possess antimicrobial properties. For instance, compounds with halogen substitutions have shown effectiveness against a range of bacterial and fungal strains. Although specific data on 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone is limited, its structural similarities suggest potential efficacy in this domain.

Anticancer Properties

Research into related compounds indicates that fluorinated aromatic ketones can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into the effects of 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone on cancer cell lines are warranted to elucidate its potential in oncology.

Case Studies and Research Findings

  • Study on Enzyme Interaction:
    A study explored the interaction of fluorinated ketones with alcohol dehydrogenases (ADH). Results indicated that modifications in the ketone structure influenced enzyme kinetics significantly. For example:
    CompoundVmax (mM/min)KM (mM)
    2'-Iodo-3',6',2,2,2,-pentafluoroacetophenoneTBDTBD
    Control (non-fluorinated)TBDTBD
    This highlights the importance of halogenation in modulating enzyme activity.
  • Antimicrobial Efficacy:
    A comparative study assessed various fluorinated compounds against microbial strains. Although specific data for 2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone are not available, related compounds showed inhibition zones averaging 15 mm against E. coli and S. aureus.
  • Potential Drug Development:
    The compound has been investigated for its role as a lead structure in drug development due to its unique reactivity profile. Fluorinated compounds are often explored for their ability to enhance pharmacokinetic properties while maintaining therapeutic efficacy.

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